P1 Residue Selectivity: Suc-AAP-Abu-pNA Confers Pancreatic Elastase Specificity Versus Suc-AAPF-pNA and MeOSuc-AAPV-pNA Cross-Reactivity
Suc-AAP-Abu-pNA is exclusively cleaved by pancreatic elastase, whereas the P1-Phe variant Suc-AAPF-pNA is hydrolyzed by cathepsin G (Km = 1.7 mM), chymotrypsin (Km = 60 µM), chymase (Km = 4 mM), and cyclophilin but not neutrophil elastase [1]. The P1-Val variant MeOSuc-AAPV-pNA is preferentially cleaved by neutrophil elastase and proteinase 3, with no activity toward cathepsin G or chymotrypsin . This P1-dependent selectivity profile establishes Suc-AAP-Abu-pNA as the isoform-specific substrate for pancreatic elastase assays.
| Evidence Dimension | Enzyme isoform selectivity profile |
|---|---|
| Target Compound Data | Pancreatic elastase only |
| Comparator Or Baseline | Suc-AAPF-pNA: cleaved by cathepsin G (Km = 1.7 mM), chymotrypsin (Km = 60 µM), chymase (Km = 4 mM), cyclophilin, NOT neutrophil elastase; MeOSuc-AAPV-pNA: cleaved by neutrophil elastase and proteinase 3, NOT cathepsin G or chymotrypsin |
| Quantified Difference | Binary specificity distinction: Suc-AAP-Abu-pNA for pancreatic elastase; Suc-AAPF-pNA for chymotrypsin-like enzymes; MeOSuc-AAPV-pNA for neutrophil elastase/PR3 |
| Conditions | Purified enzyme assays; chromogenic detection at 405-410 nm |
Why This Matters
This selectivity enables unambiguous pancreatic elastase activity measurement without cross-reactivity interference from co-occurring serine proteases.
- [1] Bertin Bioreagent. Suc-AAPF-pNA Product Page. Cleaved by cathepsin G (Km = 1.7 mM), subtilisins, chymotrypsin (Km = 60 µM), chymase (Km = 4 mM), and cyclophilin, but not neutrophil elastase. View Source
